REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].OS(O)(=O)=O.[CH3:18]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:18])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]
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Name
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|
Quantity
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80 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)OC)C=C(C1)O
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Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
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600 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux temperature for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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This solution was washed with a saturated aqueous Na2CO3 solution, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |